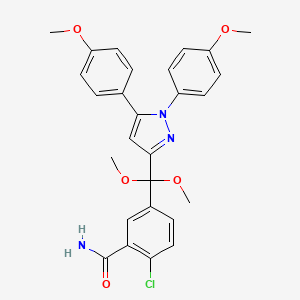
Benzamide, 5-((1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl)dimethoxymethyl)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER-34122 is a novel compound known for its dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. It exhibits potent anti-inflammatory activity, particularly in models of arachidonic acid-induced ear inflammation . The molecular formula of ER-34122 is C27H26ClN3O5, and it has a molecular weight of 507.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
ER-34122 is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthesis typically involves the reaction of 1,5-bis(4-methoxyphenyl)pyrazole with dimethoxymethyl chloride and 2-chlorobenzamide under controlled conditions . The reaction conditions include the use of specific solvents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
The industrial production of ER-34122 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ER-34122 undergoes various chemical reactions, including:
Oxidation: ER-34122 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in ER-34122.
Substitution: Substitution reactions can occur at the pyrazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ER-34122, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
ER-34122 has several scientific research applications, including:
Chemistry: Used as a model compound to study dual enzyme inhibition and its effects on metabolic pathways.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Comparison with Similar Compounds
Similar Compounds
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Indomethacin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase.
Licofelone: A dual 5-lipoxygenase and cyclooxygenase inhibitor similar to ER-34122
Uniqueness
ER-34122 is unique due to its potent dual inhibition of both 5-lipoxygenase and cyclooxygenase, making it more effective in reducing inflammation compared to selective inhibitors like zileuton and indomethacin. Its dual inhibitory action provides a broader spectrum of anti-inflammatory effects, making it a valuable compound in the study and treatment of inflammatory diseases .
Properties
| 179325-62-3 | |
Molecular Formula |
C27H26ClN3O5 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32) |
InChI Key |
USJVSASRKOHVHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |
synonyms |
5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide ER 34122 ER-34122 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




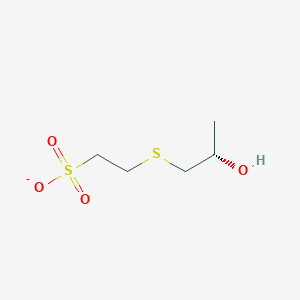
![TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1240865.png)
![TG(16:0/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1240866.png)

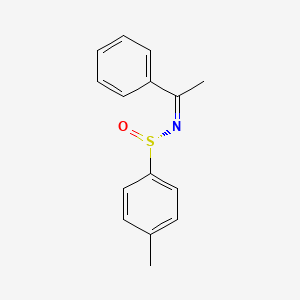
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
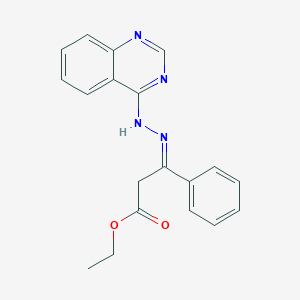
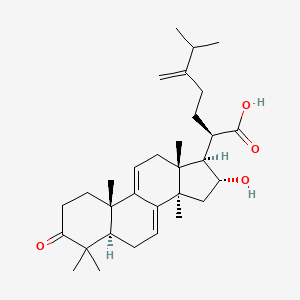
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
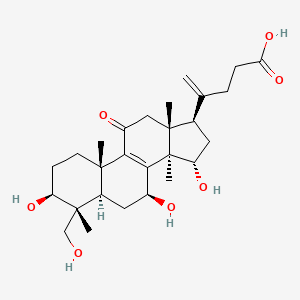
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

